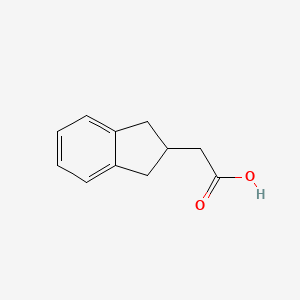

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

概要

説明

2-(2,3-Dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound features a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an acetic acid moiety attached to the second carbon of the cyclopentane ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of indan-2-one with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of indene to produce indan, followed by carboxylation using carbon dioxide under high pressure and temperature. This method ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Indan-2-one or indan-2-aldehyde.

Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethanol.

Substitution: Halogenated indane derivatives.

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid is in the pharmaceutical industry. Research indicates that derivatives of indane acetic acids have therapeutic potential for various conditions:

Treatment of Metabolic Disorders

Studies have shown that indane acetic acid derivatives can be effective in treating conditions such as:

- Diabetes : These compounds may enhance insulin sensitivity and reduce blood glucose levels .

- Obesity : They have been explored for their role in weight management through metabolic regulation .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines:

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| MCF-7 | 150.12 ± 0.74 |

| HepG2 | 137.11 ± 1.33 |

These results suggest that the compound induces apoptosis by modulating pro-apoptotic and anti-apoptotic gene expressions.

Biological Applications

The biological activity of this compound has been a focus of research due to its potential antimicrobial properties:

Antimicrobial Properties

Studies have demonstrated its effectiveness against various bacterial strains, highlighting the compound's potential in developing new antibiotics . The mechanisms may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Synthesis and Industrial Applications

In addition to its pharmaceutical uses, this compound serves as an intermediate in organic synthesis:

Organic Synthesis

It is utilized in the production of complex organic molecules due to its unique structural features, which allow for various chemical modifications .

Industrial Use

The compound is also applied in the manufacturing of fine chemicals, flavors, and fragrances, leveraging its chemical properties for diverse applications in the chemical industry .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of this compound on breast and liver cancer cell lines. The findings confirmed significant inhibition of cell proliferation, suggesting a pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of structurally similar compounds revealed that modifications at specific positions could enhance efficacy against resistant bacterial strains.

作用機序

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

類似化合物との比較

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: A closely related compound with a different position of the acetic acid moiety.

Uniqueness: 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

生物活性

2-(2,3-dihydro-1H-inden-2-yl)acetic acid (C11H12O2), also known as a derivative of indene, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is structurally characterized by an indene moiety, which is known for various bioactive properties. The following sections summarize the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 5174955 |

| SMILES | CC1=CC2=C(C=C1)C(=C(C2)C(=O)O)C |

| InChI Key | DQXKJZKXKQXJES-UHFFFAOYSA-N |

Antioxidant Activity

Research indicates that derivatives of indene, including this compound, exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, which can contribute to cellular damage and various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is primarily attributed to the presence of the indene structure that facilitates electron donation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. The mechanism involves the modulation of signaling pathways related to inflammation.

Neuroprotective Properties

Given its structural similarity to known neuroprotective agents, preliminary studies have suggested that this compound may offer protective effects against neurodegenerative diseases like Alzheimer's. It is hypothesized that it could inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. However, further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Case Study: Neuroprotective Activity

A recent study investigated the neuroprotective effects of various indene derivatives on neuronal cells subjected to oxidative stress. The results indicated that this compound significantly reduced cell death and preserved mitochondrial function compared to control groups. This suggests its potential use as a therapeutic agent in neurodegenerative conditions.

Case Study: Anticancer Potential

Another study focused on the cytotoxic effects of this compound against various cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition: It may inhibit key enzymes involved in inflammation and neurodegeneration, such as AChE.

- Cell Signaling Modulation: The compound appears to influence signaling pathways related to cell survival and apoptosis.

特性

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULDPXYHBFBRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409166 | |

| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37868-26-1 | |

| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan using the diazoacetic ester method, as described in the research?

A1: The synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan, utilizing the diazoacetic ester method, is significant because it offers a pathway to obtain a valuable azulene derivative. Azulenes are aromatic hydrocarbons with a distinctive blue color and interesting chemical properties, finding applications in various fields like material science and medicinal chemistry. This specific research highlights the successful synthesis of 5,6-Dimethylazulene [] and also notes the isolation of Methyl 5,6-dimethyl-2-indanylacetate as part of the process. The structure of this compound, closely related to 2-Indanylacetic acid, was then elucidated using 220 MHz NMR spectroscopy []. This structural information contributes to a deeper understanding of the reactivity and potential applications of compounds within this chemical family.

Q2: Can 2-Indanylacetic acid derivatives be used in the synthesis of other complex molecules?

A2: Yes, derivatives of 2-Indanylacetic acid, specifically 1-Hydroxy-5-methyl-trans-2-indanylacetic acid, have proven valuable in synthesizing substituted 7H-Benzo(c)fluorenes []. While the abstract doesn't provide in-depth details about the reaction, it points towards the utility of 2-Indanylacetic acid derivatives as building blocks for constructing more complex polycyclic aromatic hydrocarbons. This has implications for the development of novel materials and potentially bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。